![molecular formula C13H19NO B185555 (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356531-12-9](/img/structure/B185555.png)
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Typically, a compound description includes its molecular formula, structure, and common names .
Synthesis Analysis
This involves the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis
This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding the transformations, reactions, and interactions the compound can undergo .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, reactivity, and spectral data .Scientific Research Applications
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine has been studied for its potential applications in various scientific fields. For example, this compound has been investigated for its potential use as a catalyst in organic synthesis. It has also been studied for its potential use as a ligand in coordination chemistry, as well as its ability to act as an inhibitor of enzymes. Additionally, this compound has been studied for its potential use as a molecular probe in drug delivery systems.
Mechanism of Action
The exact mechanism of action of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine is not yet fully understood. However, it is believed that the amine group of this compound is responsible for its catalytic activity, as it is believed to form a complex with the substrate, which increases the rate of the reaction. Additionally, the benzyl group is believed to be involved in the formation of the complex, as it is believed to act as an electron-withdrawing group, which increases the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(tetrahydrofuran-2-ylmethyl)benzylamine are not yet fully understood. However, this compound has been studied for its potential to act as an inhibitor of enzymes, and it has been observed to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential to act as an antioxidant, as it has been observed to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine offers several advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is also stable and non-toxic. Additionally, this compound is soluble in both organic solvents and water, which makes it suitable for a variety of applications. However, this compound is also relatively expensive, and it is not as widely available as other compounds.
Future Directions
The potential applications of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine are vast, and there are many potential future directions for this compound. For example, this compound could be studied for its potential to act as a catalyst in the synthesis of other compounds, or as a ligand in coordination chemistry. Additionally, this compound could be studied for its potential to act as a molecular probe in drug delivery systems, or as an inhibitor of enzymes. Finally, this compound could be studied for its potential to act as an antioxidant, or as an inhibitor of the production of reactive oxygen species.
Synthesis Methods
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine can be synthesized through a multi-step process. The first step involves the reaction of benzyl bromide and 2-methyl-tetrahydrofuran in the presence of a base such as sodium hydroxide to form the desired product. This reaction is followed by the addition of a strong base such as sodium hydroxide to the reaction mixture, which causes the formation of the amine group. Finally, the product is further purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-3,5-6,13-14H,4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSBDNDRXZHFJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389783 |
Source
|
Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356531-12-9 |
Source
|
Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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